molecular formula C27H30N4O2 B13336856 (6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide

(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide

Cat. No.: B13336856
M. Wt: 442.6 g/mol
InChI Key: OOPTZAFRLNIAMD-NTKDMRAZSA-N
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Description

(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide is a complex organic compound characterized by its unique indoloquinoline structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indoloquinoline core, followed by the introduction of the diethyl and o-tolyl groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indoloquinoline compounds.

Scientific Research Applications

(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its indoloquinoline core and the presence of diethyl and o-tolyl groups differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

(6aR,9R)-9-N,9-N-diethyl-7-N-(2-methylphenyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-7,9-dicarboxamide

InChI

InChI=1S/C27H30N4O2/c1-4-30(5-2)26(32)19-13-21-20-10-8-12-23-25(20)18(15-28-23)14-24(21)31(16-19)27(33)29-22-11-7-6-9-17(22)3/h6-13,15,19,24,28H,4-5,14,16H2,1-3H3,(H,29,33)/t19-,24-/m1/s1

InChI Key

OOPTZAFRLNIAMD-NTKDMRAZSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C(=O)NC5=CC=CC=C5C

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

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